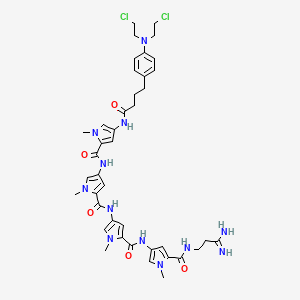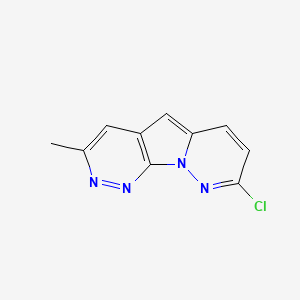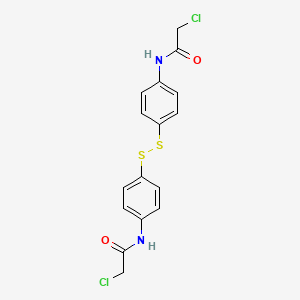
N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide): is a chemical compound with the molecular formula C16H14Cl2N2O2S2 It is known for its unique structure, which includes two chloroacetamide groups connected by a dithiobis(phenylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) typically involves the reaction of 4,4’-dithiodianiline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dithiobis(phenylene) linkage can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form under appropriate conditions.
Hydrolysis: The chloroacetamide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its reactivity makes it suitable for creating complex molecular architectures.
Biology and Medicine: In biological research, this compound is studied for its potential as a cross-linking agent in protein chemistry. It can be used to modify proteins or peptides, aiding in the study of protein-protein interactions and the development of bioconjugates.
Industry: In the industrial sector, N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used in the production of specialty chemicals and materials. Its ability to form stable linkages makes it valuable in the manufacture of adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloroacetamide groups react with nucleophiles such as thiols, amines, or hydroxyl groups, leading to the formation of stable covalent linkages. This reactivity is exploited in various applications, from cross-linking proteins to synthesizing complex organic molecules.
Comparación Con Compuestos Similares
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): Similar in structure but with dichlorobenzoate groups instead of chloroacetamide.
N,N’-(2,4,6-Trimethyl-1,3-phenylene)bis(2-chloroacetamide): Similar in having chloroacetamide groups but with a different phenylene linkage.
Uniqueness: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is unique due to its dithiobis(phenylene) linkage, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable sulfur-containing linkages and versatile reactivity with nucleophiles.
Propiedades
Número CAS |
6339-52-2 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O2S2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[[4-[(2-chloroacetyl)amino]phenyl]disulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-9-15(21)19-11-1-5-13(6-2-11)23-24-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Clave InChI |
KSQWUMVUPBMLKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCl)SSC2=CC=C(C=C2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


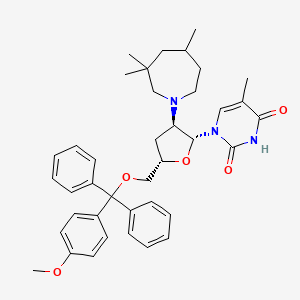
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
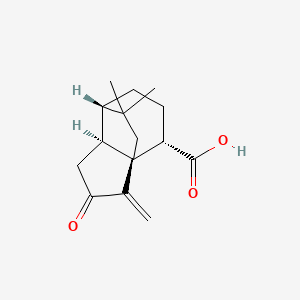
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


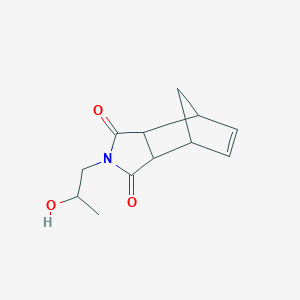
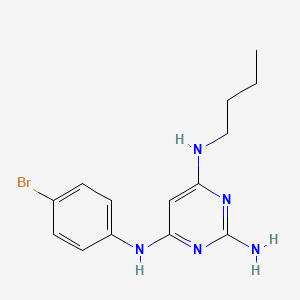
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)

